5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. Common starting materials might include 4-bromobenzaldehyde, 2-chloro-6-fluoro-4-(trifluoromethyl)aniline, and hydrazine derivatives. The reaction conditions often require the use of solvents like ethanol or acetonitrile, catalysts such as acids or bases, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, triazole compounds are often used as active pharmaceutical ingredients (APIs) in drugs. This compound might be explored for its potential therapeutic effects.
Industry
Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas as well.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one would depend on its specific biological target. Typically, triazole compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include cytochrome P450 enzymes, kinases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
Compared to these similar compounds, 5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one might exhibit unique properties due to the presence of bromine, chlorine, and fluorine atoms, which can influence its reactivity, biological activity, and pharmacokinetic profile.
Properties
CAS No. |
1000577-49-0 |
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Molecular Formula |
C15H7BrClF4N3O |
Molecular Weight |
436.58 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H7BrClF4N3O/c16-9-3-1-7(2-4-9)13-22-14(25)24(23-13)12-10(17)5-8(6-11(12)18)15(19,20)21/h1-6H,(H,22,23,25) |
InChI Key |
QBLKHVLDLJCQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)C(F)(F)F)F)Br |
Origin of Product |
United States |
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